7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with significant research applications. Its molecular formula is and it has a molecular weight of approximately 441.5 g/mol. The compound is characterized by its unique structure, which includes a purine base modified with various functional groups that enhance its biological activity and solubility .
This compound falls under the category of purine derivatives, which are crucial in various biochemical processes. It is primarily sourced from chemical suppliers and databases such as PubChem and Sigma-Aldrich, where it is available for research purposes. The compound is classified as a potential pharmaceutical agent due to its structural similarities to known bioactive molecules .
The synthesis of 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves several steps that typically include:
The detailed synthetic pathway may vary depending on the specific method employed but generally involves the formation of the purine scaffold followed by functionalization with the side chains .
The molecular structure of 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using various notations:
InChI=1S/C23H31N5O4/c1-4-16-6-5-7-18(12-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-8-15(2)9-11-27/h5-7,12,15,17,29H,4,8-11,13-14H2,1-3H3,(H,25,30,31)
CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCC(CC4)C)N(C(=O)NC3=O)C)O
These representations highlight the complex arrangement of atoms within the molecule and provide a basis for understanding its chemical behavior .
The chemical reactivity of this compound can be analyzed through various types of reactions:
These reactions are essential for exploring the compound's potential pharmacological activities .
The mechanism of action for 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is not fully elucidated but is believed to involve interactions with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Further studies are required to clarify these interactions and their implications in therapeutic contexts .
The physical properties of this compound include:
Key chemical properties include:
These properties are crucial for determining the compound's usability in various applications .
7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific uses:
CAS No.: 180854-04-0
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1